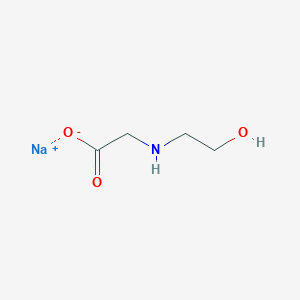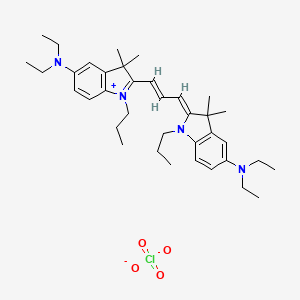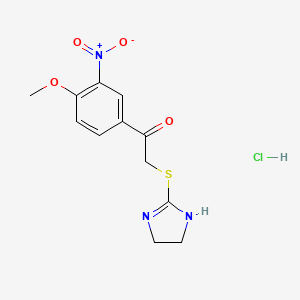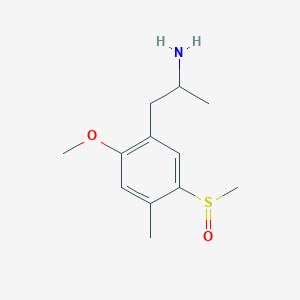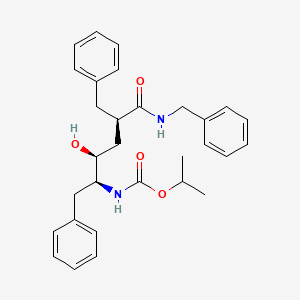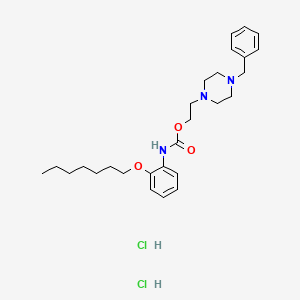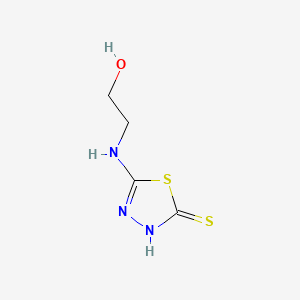
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives, including Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)-, typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization . The reaction conditions often include the use of solvents such as ethanol, acetone, or dimethyl sulfoxide (DMSO), and the reactions are usually carried out under reflux .
Industrial Production Methods
Industrial production methods for these compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives .
Scientific Research Applications
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial, anti-inflammatory, and antituberculosis activities.
Medicine: Investigated for its potential use as a drug due to its diverse biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, modulating the oxidative state of cells and affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Shares similar biological activities but differs in its chemical structure.
5-methyl-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with distinct chemical properties.
Uniqueness
Ethanol, 2-(5-mercapto-1,3,4-thiadiazol-2-ylamino)- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activities compared to other thiadiazole derivatives .
Properties
CAS No. |
63503-52-6 |
|---|---|
Molecular Formula |
C4H7N3OS2 |
Molecular Weight |
177.3 g/mol |
IUPAC Name |
5-(2-hydroxyethylamino)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C4H7N3OS2/c8-2-1-5-3-6-7-4(9)10-3/h8H,1-2H2,(H,5,6)(H,7,9) |
InChI Key |
NJNXWLQIDWTHFP-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC1=NNC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




